molecular formula C39H44N2O7 B1581506 Thalrugosaminine CAS No. 22226-73-9

Thalrugosaminine

Cat. No. B1581506
CAS RN: 22226-73-9
M. Wt: 652.8 g/mol
InChI Key: HKAAPKXOAPZXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalrugosaminine is a benzylisoquinoline alkaloid isolated from the roots of Thalictrum minus . It shows good antibacterial activity with MIC values of 64-128 µg/ml .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C39H44N2O7 . The molecular weight is 652.78 . More detailed structural analysis would require specific tools and techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound is a benzylisoquinoline alkaloid with a molecular weight of 652.78 and a formula of C39H44N2O7 . Further physical and chemical properties are not specified in the search results .

Scientific Research Applications

Antimicrobial Properties

Thalrugosaminine, an alkaloid from Thalictrum rugosum, has shown significant potential in antimicrobial applications. Research has identified its effectiveness in vitro against various microorganisms, demonstrating its potential as a basis for developing new antimicrobial agents. This discovery is pivotal, considering the increasing need for effective antimicrobial substances in the face of rising antibiotic resistance (Wu et al., 1976).

Hypotensive Activity

Further studies have revealed the hypotensive properties of this compound. It has been found effective in lowering blood pressure in animal models, indicating its potential use in treating hypertension. This discovery could pave the way for new therapeutic approaches in the management of blood pressure-related disorders (Wu et al., 1977).

Antibacterial Activity Against Bovine Mastitis

This compound has also been isolated from Thalictrum minus and demonstrated significant antibacterial activity against pathogens causing bovine mastitis. This finding is crucial for veterinary medicine, particularly in the dairy industry, where mastitis remains a significant challenge (Mushtaq et al., 2016).

Potential in Herbal Medicine

Research on Thalictrum foliolosum, which contains this compound, highlights the plant's potential as a source of valuable phytocompounds for herbal medicine. This herb has been traditionally used for various ailments, and its bioactive compounds, including this compound, could contribute to its therapeutic effects (Sharma et al., 2020).

properties

IUPAC Name

6,19,20,21,25-pentamethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)19-24-10-13-31(42-3)33(20-24)47-26-11-8-23(9-12-26)18-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAAPKXOAPZXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944874
Record name 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22226-73-9
Record name THALRUGOSAMININE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalrugosaminine
Reactant of Route 2
Reactant of Route 2
Thalrugosaminine
Reactant of Route 3
Reactant of Route 3
Thalrugosaminine
Reactant of Route 4
Reactant of Route 4
Thalrugosaminine
Reactant of Route 5
Reactant of Route 5
Thalrugosaminine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Thalrugosaminine

Q & A

Q1: What is Thalrugosaminine and where is it found?

A1: this compound is a bisbenzylisoquinoline alkaloid first isolated from the plant Thalictrum rugosum, also known as meadow rue. [] This plant is known for its diverse alkaloid content, many of which exhibit biological activities. []

Q2: What biological activities have been reported for this compound?

A2: this compound has demonstrated in vitro activity against Mycobacterium smegmatis, suggesting potential antimicrobial properties. [, ] Additionally, it has shown hypotensive activity in rabbit models, indicating a possible role in blood pressure regulation. [, ]

Q3: What is the chemical structure of this compound?

A3: While the provided abstracts don't detail the full structure, they highlight that this compound is a bisbenzylisoquinoline alkaloid. [] These alkaloids are characterized by two benzylisoquinoline units linked together. The absolute configuration of this compound has been determined as S,S. []

Q4: Have any other Thalictrum species been found to contain this compound?

A4: Yes, besides Thalictrum rugosum, this compound has also been identified in Thalictrum minus race B. [] This finding suggests that the production of this specific alkaloid might not be restricted to a single species within the Thalictrum genus.

Q5: Are there any other alkaloids with similar structures and activities to this compound?

A5: Yes, the research papers mention several other alkaloids isolated from the same plant sources that share structural similarities and/or biological activities with this compound. These include:

  • Thalidasine: A bisbenzylisoquinoline alkaloid with hypotensive activity found in both Thalictrum revolutum and Thalictrum minus race B. [, ]
  • O-methylthalicberine: Another bisbenzylisoquinoline alkaloid exhibiting hypotensive activity, identified in Thalictrum revolutum. []
  • Thalicarpine: This alkaloid, found in Thalictrum revolutum, possesses both hypotensive and antimicrobial activities, similar to this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.